Alkoxy Chain Length Differentiation: Bomin-2 vs. Bomin-1 and Bomin-3 in the Benzodioxaphosphorin 2-Oxide Series
Bomin-2 is differentiated from its immediate Bomin-series neighbors—Bomin-1 (2-ethoxy, CAS 4081-22-5, C9H11O4P, MW 214.15) and Bomin-3 (2-butoxy, CAS 110606-97-8, C11H15O4P, MW 242.21)—by the length of the n-alkoxy chain at the 2-position of the benzodioxaphosphorin ring [1]. Class-level SAR data from Wu & Casida (1994) on 2-substituted-BDPOs demonstrate that n-alkyl and n-alkoxy chain length directly governs inhibitory potency against neuropathy target esterase (NTE), with racemate I50 values spanning 0.2–3 nM for optimal chain lengths (C5–C12 n-alkyl; C7–C10 n-alkoxy) [2]. While compound-specific I50 data for Bomin-2, Bomin-1, and Bomin-3 against carboxylesterase have not been published in the peer-reviewed literature accessible to this analysis, the established SAR principle predicts that the three-carbon propoxy chain of Bomin-2 confers distinct binding properties at the enzyme active site compared to the ethoxy (C2) and butoxy (C4) analogs [2]. This structural gradation provides researchers with a tool to probe the steric and hydrophobic tolerance of the CES active site across a homologous series.
| Evidence Dimension | 2-substituent alkoxy chain length and predicted enzyme binding properties |
|---|---|
| Target Compound Data | Bomin-2: 2-propoxy (3-carbon alkoxy chain); MW 228.18; ClogP estimated ~1.5–2.0 |
| Comparator Or Baseline | Bomin-1: 2-ethoxy (C2); MW 214.15. Bomin-3: 2-butoxy (C4); MW 242.21 |
| Quantified Difference | Chain length increment of +1 carbon atom per step (C2 → C3 → C4); MW increment of ~14 Da per step. Specific I50 differences not reported for CES in accessible literature. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; SAR inference derived from Wu & Casida (1994) class-level study of 2-substituted-BDPOs against NTE [2] |
Why This Matters
This homologous structural series enables systematic probing of the hydrophobic pocket in CES active sites; selecting the correct alkoxy chain length is critical for titrating inhibitory potency in experimental protocols.
- [1] ChemBase.cn, Product Information: Bomin-3 (CAS 110606-97-8). Biochem/physiol Actions: Selective irreversible inhibitor of carboxylesterases. Sigma Aldrich Product B6806. View Source
- [2] Wu SY, Casida JE. Neuropathy target esterase inhibitors: enantiomeric separation and stereospecificity of 2-substituted-4H-1,3,2-benzodioxaphosphorin 2-oxides. Chemical Research in Toxicology, 1994; 7: 77–84. PubMed ID: 8155829. View Source
